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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the novel AT2R antagonist TRD205 against current therapeutic alternatives for chronic post-

surgical neuropathic pain, supported by available experimental data.

In the landscape of neuropathic pain management, particularly for chronic post-surgical

neuropathic pain (CPSP), a significant unmet medical need persists. Existing therapies often

provide inadequate relief and are associated with a range of undesirable side effects. A

promising new agent, TRD205, is emerging as a potential paradigm shift in this therapeutic

area. This guide provides a comparative analysis of TRD205, cross-validating its foundational

findings against established treatments.

TRD205: A Novel Approach to Neuropathic Pain
TRD205 is a first-in-class, highly selective angiotensin II type 2 receptor (AT2R) antagonist.[1]

[2] Its novel mechanism of action targets the underlying pathophysiology of neuropathic pain. In

response to peripheral nerve injury, AT2R can be abnormally activated, leading to a cascade of

events that amplify pain signals. TRD205 works by precisely inhibiting this receptor.[1][2]

Mechanism of Action of TRD205
The signaling pathway of TRD205's therapeutic effect is centered on mitigating the

inflammatory and sensitizing processes initiated by nerve injury.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1598307?utm_src=pdf-interest
https://www.biospace.com/press-releases/global-first-in-class-at2r-antagonist-trd205-advances-to-phase-ii-first-patient-dosed-in-chronic-post-surgical-neuropathic-pain-trial
https://www.prnewswire.com/news-releases/global-first-in-class-at2r-antagonist-trd205-advances-to-phase-ii-first-patient-dosed-in-chronic-post-surgical-neuropathic-pain-trial-302445546.html
https://www.biospace.com/press-releases/global-first-in-class-at2r-antagonist-trd205-advances-to-phase-ii-first-patient-dosed-in-chronic-post-surgical-neuropathic-pain-trial
https://www.prnewswire.com/news-releases/global-first-in-class-at2r-antagonist-trd205-advances-to-phase-ii-first-patient-dosed-in-chronic-post-surgical-neuropathic-pain-trial-302445546.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Surgical Nerve Injury

Pathophysiological Cascade

Therapeutic Intervention

Nerve Injury

AT2R Activation

Macrophage Activation

ROS/RNS Release

Release of
Reactive Oxygen/
Nitrogen Species

Calcium Influx in DRG

Increased Influx

Pain Sensitization

TRD205

Inhibits

Click to download full resolution via product page

Figure 1: TRD205 Mechanism of Action.

Clinical Development of TRD205
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TRD205, developed by Beijing Tide Pharmaceutical Co., Ltd., a subsidiary of Sino

Biopharmaceutical Limited, has completed Phase I clinical trials and has recently entered

Phase II studies.[1][2]

Phase I Trials: The initial human trials in healthy volunteers have reportedly demonstrated a

favorable safety and pharmacokinetic profile for TRD205.[1][2] However, specific quantitative

data from these studies are not yet publicly available.

Phase II Trials: A multicenter, randomized, double-blind, placebo-controlled Phase II clinical

trial is currently underway to evaluate the efficacy and safety of TRD205 in patients with CPSP.

[2] The study is designed to assess the improvement in pain scores over a six-week period

across various dosage groups.[2]

Current Therapeutic Landscape for CPSP and
Comparative Efficacy
The current standard of care for CPSP primarily involves opioids and gabapentinoids. While

these medications can provide some relief, their efficacy is often limited, and their use is

associated with significant side effects.

Therapeutic Agent
Efficacy in Neuropathic
Pain

Key Limitations

Opioids Moderate

Risk of addiction, tolerance,

respiratory depression,

constipation, and sedation.

Gabapentinoids Moderate

Dizziness, somnolence,

peripheral edema, and

cognitive impairment.

TRD205 (Projected) Under Investigation

Efficacy and long-term safety

profile are still being evaluated

in Phase II trials.

Experimental Protocols
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A general workflow for a clinical trial evaluating a new analgesic for CPSP, such as TRD205, is

outlined below.
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Figure 2: Generalized Clinical Trial Workflow for CPSP.

Quantitative Data Summary
Due to the ongoing nature of the Phase II clinical trials for TRD205, quantitative efficacy and

safety data are not yet available. The following tables summarize the known information about

TRD205's clinical development and the established data for current CPSP treatments.

Table 1: TRD205 Clinical Development Overview
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Phase Status Primary Objectives
Key Findings
(Publicly Available)

Preclinical Completed

Evaluate mechanism

of action, efficacy in

animal models, and

safety.

Demonstrated

analgesic effects in

various peripheral

neuropathic pain

models with a

favorable safety

profile.[3]

Phase I Completed

Assess safety,

tolerability, and

pharmacokinetics in

healthy volunteers.

Favorable safety and

pharmacokinetic

profiles confirmed.[1]

[2]

Phase II Ongoing

Evaluate the efficacy

and safety in patients

with CPSP.

Results pending.

Table 2: Comparative Efficacy of Current CPSP Treatments

Treatment Study Population Primary Outcome Result

Opioids Neuropathic Pain ≥30% pain relief
NNT = 4.4 (95% CI

3.3 to 6.1) vs. placebo

Gabapentin Neuropathic Pain ≥50% pain relief
NNT = 6.3 (95% CI

5.0 to 8.3) vs. placebo

Pregabalin Neuropathic Pain ≥50% pain relief
NNT = 7.7 (95% CI

6.5 to 9.4) vs. placebo

NNT (Number Needed to Treat) indicates the number of patients who need to be treated for

one to benefit compared to a control. A lower NNT signifies higher efficacy.

Table 3: Common Adverse Events of Current CPSP Treatments
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Treatment Common Adverse Events

Opioids
Constipation, nausea, somnolence, dizziness,

risk of dependence and overdose.

Gabapentinoids
Dizziness, somnolence, peripheral edema,

ataxia, headache.

Conclusion
TRD205 represents a promising, mechanistically novel approach for the treatment of chronic

post-surgical neuropathic pain. Its targeted action on the AT2R pathway has the potential to

offer a more favorable efficacy and safety profile compared to current standards of care, such

as opioids and gabapentinoids. While preclinical and Phase I data are encouraging, the

forthcoming results from the ongoing Phase II clinical trials will be crucial for a definitive cross-

validation of TRD205's findings and for establishing its role in the clinical management of

neuropathic pain. Researchers and clinicians should closely monitor the progress of these trials

as they may herald a new era in the treatment of this debilitating condition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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